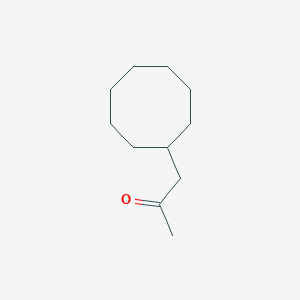
1-Cyclooctylpropanone
Cat. No. B8328789
M. Wt: 168.28 g/mol
InChI Key: RDWZAKZITRLOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07888309B2
Procedure details


A solution of 1-cyclooct-3-enylpropan-1-one (1.5 g, 9 mmol) in ethanol (20 ml) was treated with 10% palladium on charcoal (0.09 g) at room temperature and the resulting suspension was hydrogenated during 40 min. at 20 bars. After filtration through Celite® and concentration under vacuum, the crude product was purified by flash chromatography (hexane/Et2O 19:1) to give 0.78 g of 1-cyclooctylpropanone (52%).
Name
1-cyclooct-3-enylpropan-1-one
Quantity
1.5 g
Type
reactant
Reaction Step One



Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:9](=O)[CH2:10][CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C([OH:15])C>[Pd]>[CH:1]1([CH2:9][C:10](=[O:15])[CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
1-cyclooct-3-enylpropan-1-one
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC=CCCCC1)C(CC)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.09 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
through Celite® and concentration under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by flash chromatography (hexane/Et2O 19:1)
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCCC1)CC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.78 g | |
| YIELD: PERCENTYIELD | 52% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
